
(2E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, also known as 3,4-dimethoxyphenylprop-2-en-1-one, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been studied for its ability to act as a ligand for a variety of enzymes and proteins, as well as for its potential medicinal properties.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-oneyphenylprop-2-en-1-one has been studied for its potential applications in scientific research. It has been found to act as a ligand for a variety of enzymes and proteins, and has been used in studies of protein-ligand interactions, enzyme-substrate interactions, and enzyme-inhibitor interactions. Additionally, (2E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-oneyphenylprop-2-en-1-one has been studied for its potential medicinal properties, and has been used in studies of drug-receptor interactions and drug-enzyme interactions.
Wirkmechanismus
The mechanism of action of (2E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-oneyphenylprop-2-en-1-one is not yet fully understood. However, it is known that it acts as a ligand for a variety of enzymes and proteins, and that it can form stable complexes with these enzymes and proteins. It is believed that the formation of these complexes leads to changes in the activity of the enzymes and proteins, resulting in the observed effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-oneyphenylprop-2-en-1-one are not yet fully understood. However, it has been observed to have a variety of effects on enzymes and proteins, including changes in the activity of enzymes and proteins, inhibition of enzyme activity, and activation of enzyme activity. Additionally, it has been found to have an effect on the expression of certain genes, and to have an effect on the metabolism of certain compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (2E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-oneyphenylprop-2-en-1-one in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound in laboratory experiments is its stability, which makes it an ideal choice for long-term experiments. Additionally, it is relatively easy to synthesize and can be synthesized in a variety of ways. However, it is important to note that (2E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-oneyphenylprop-2-en-1-one is a synthetic compound and is not found in nature, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a variety of potential future directions for the study of (2E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-oneyphenylprop-2-en-1-one. One potential direction is to further investigate its potential medicinal properties, as it has been observed to have an effect on the expression of certain genes and to have an effect on the metabolism of certain compounds. Additionally, further research could be done to investigate the mechanism of action of (2E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-oneyphenylprop-2-en-1-one, as well as its potential applications in drug-receptor interactions and drug-enzyme interactions. Finally, further research could be done to investigate the potential use of (2E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-oneyphenylprop-2-en-1-one as a ligand for a variety of enzymes and proteins.
Synthesemethoden
(2E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-oneyphenylprop-2-en-1-one can be synthesized by a variety of methods. One of the most common methods is the reaction of (2E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-oneyphenylacetylene with 1-bromo-2-propanone in the presence of a base such as sodium hydroxide. The reaction of these two compounds yields (2E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-oneyphenylprop-2-en-1-one as the major product. Other methods of synthesis include the reaction of (2E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-oneyphenylacetylene with 1-bromo-2-propanone in the presence of a palladium catalyst, and the reaction of (2E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-oneyphenylacetylene with 1-bromo-2-propanone in the presence of a copper catalyst.
Eigenschaften
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-21-15-8-5-13(18(12-15)23-3)6-9-16(20)14-7-10-17(22-2)19(11-14)24-4/h5-12H,1-4H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQCJVGPIRLGGF-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

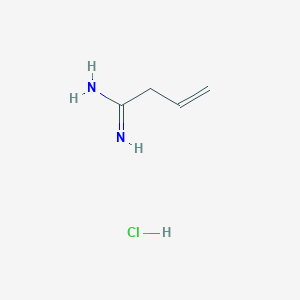

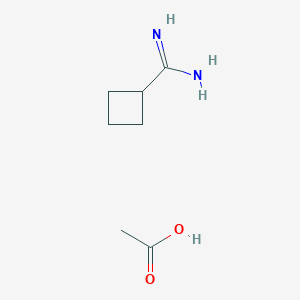
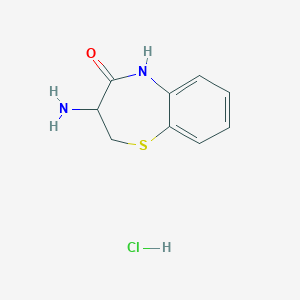
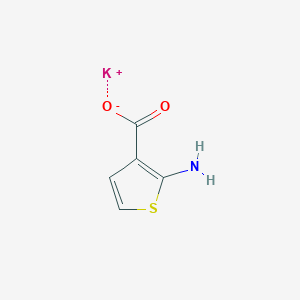

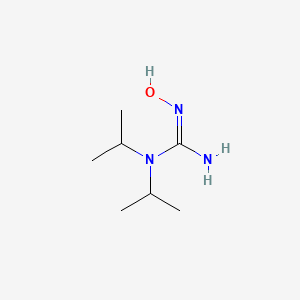

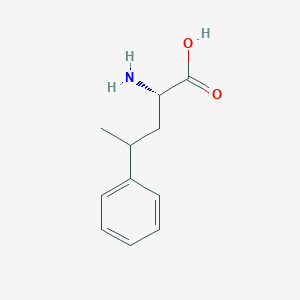
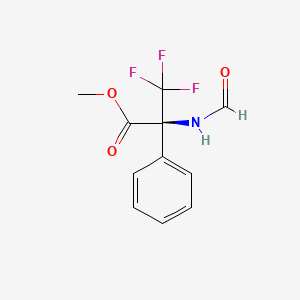

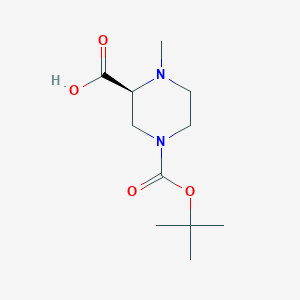
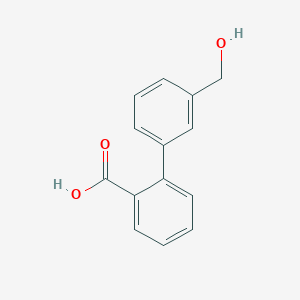
![{[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}amine hydrochloride](/img/structure/B6354407.png)